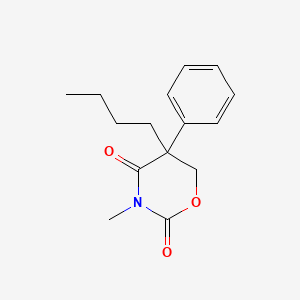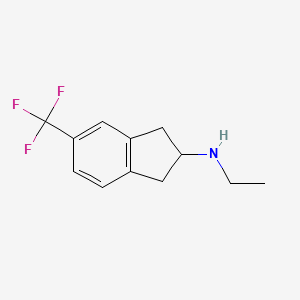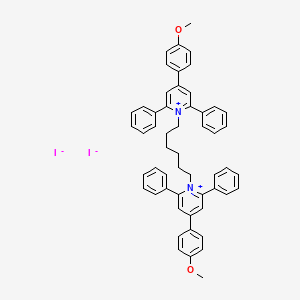
1,1'-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexanediyl linker connecting two pyridinium units, each substituted with methoxyphenyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide typically involves a multi-step process:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units through a reaction between 4-(4-methoxyphenyl)-2,6-diphenylpyridine and an appropriate alkylating agent.
Linking the Pyridinium Units: The pyridinium units are then linked using 1,6-hexanediyl dibromide under controlled conditions to form the bis-pyridinium structure.
Introduction of Diiodide Ions: The final step involves the addition of diiodide ions to the bis-pyridinium structure, typically through a metathesis reaction with a suitable iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The pyridinium units can undergo substitution reactions, particularly at the methoxyphenyl and diphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced pyridinium compounds.
Aplicaciones Científicas De Investigación
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe and in drug development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, and cellular components, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dibromide
- 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) dichloride
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diiodide is unique due to the presence of diiodide ions, which can enhance its reactivity and potential applications compared to its bromide and chloride counterparts. The specific structural arrangement and electronic properties of this compound contribute to its distinct behavior in chemical and biological systems.
Propiedades
Número CAS |
89141-78-6 |
|---|---|
Fórmula molecular |
C54H50I2N2O2 |
Peso molecular |
1012.8 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1-[6-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C54H50N2O2.2HI/c1-57-49-31-27-41(28-32-49)47-37-51(43-19-9-5-10-20-43)55(52(38-47)44-21-11-6-12-22-44)35-17-3-4-18-36-56-53(45-23-13-7-14-24-45)39-48(42-29-33-50(58-2)34-30-42)40-54(56)46-25-15-8-16-26-46;;/h5-16,19-34,37-40H,3-4,17-18,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
SMNZGKFLWOEKIY-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


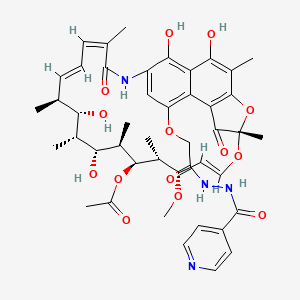
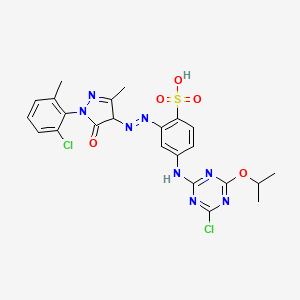





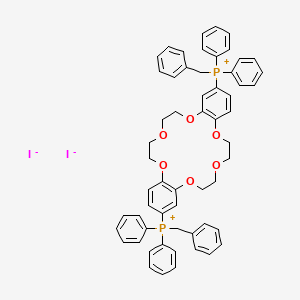

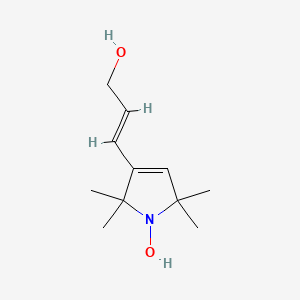
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)

